molecular formula C12H15FO2 B8504058 5-(5'-Fluoro-2'-methoxyphenyl)pentanal

5-(5'-Fluoro-2'-methoxyphenyl)pentanal

Cat. No. B8504058
M. Wt: 210.24 g/mol
InChI Key: FJMPWLFGGHGIRS-UHFFFAOYSA-N
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Patent
US08168635B2

Procedure details

To a solution of 9 (0.46 g, 2.0 mmol) in acetone (20 mL) was added H2SO4 (5%, 2 mL) and the reaction was heated to reflux for 1.6 h. After the reaction was cooled to room temperature, most of the solvent was then removed in vacuo. A solution of NaHCO3 (sat. 40 mL) was added and the organics were extracted with EtOAc (3×40 mL) and the combined organic layers were washed with brine (30 mL) and dried over Na2SO4. The crude product obtained by removal of the solvent in vacuo was purified by flash column chromatography on silica (Rf=0.10, EtOAc/Hexane, 10:90, v:v) to give the product (0.20 g, 50%) as oil; 1H NMR (CDCl3, 500 MHz): δ 9.76 (s, 1 H), 6.88-6.82 (m, 2 H), 6.74 (dd, J=4.6, 8.6 Hz, 1 H), 3.79 (s, 3 H), 2.61 (t, J=7.3 Hz, 2 H), 2.45 (m, 2 H), 1.69-1.60 (m, 4 H).
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH2:8][CH2:9][CH2:10][CH:11]=O)[CH:7]=1.OS(O)(=O)=O.C[C:21](C)=[O:22]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH:21]=[O:22])[CH:7]=1

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)CCCC=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.6 h
Duration
1.6 h
CUSTOM
Type
CUSTOM
Details
was then removed in vacuo
ADDITION
Type
ADDITION
Details
A solution of NaHCO3 (sat. 40 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with EtOAc (3×40 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product obtained by removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica (Rf=0.10, EtOAc/Hexane, 10:90, v:v)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)CCCCC=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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